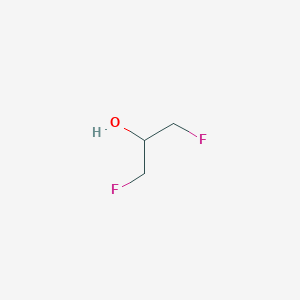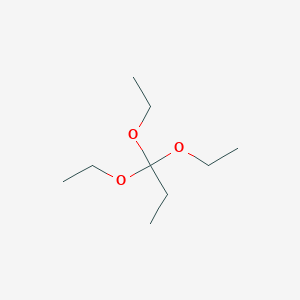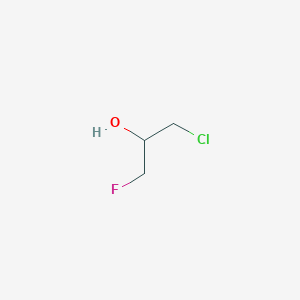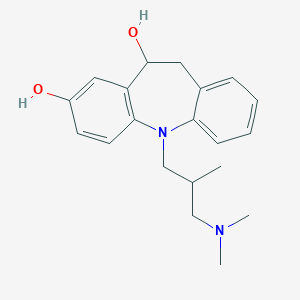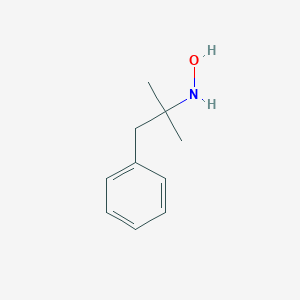
N-Hydroxyphentermine
Overview
Description
N-Hydroxyphentermine is a compound with the molecular formula C10H15NO . It is chemically related to phentermine, a sympathomimetic amine anorectic .
Synthesis Analysis
The synthesis of N-Hydroxyphentermine involves reaction conditions with citrate buffer and potassium chloride in ethanol at 30 degrees Celsius . The yield of the reaction is reported to be 98% .Molecular Structure Analysis
The molecular structure of N-Hydroxyphentermine consists of a series of well-ordered atoms, usually with molecular weights of 165.236 . The IUPAC name for N-Hydroxyphentermine is N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine .Chemical Reactions Analysis
N-Hydroxyphentermine is a metabolite of phentermine . It undergoes N-oxidation to form alpha-nitrophentermine . This reaction is more commonly associated with aromatic amines, which are much weaker bases .Physical And Chemical Properties Analysis
N-Hydroxyphentermine has a molecular weight of 165.23 . It has a chemical formula of C10H15NO . Other properties such as water solubility, logP, logS, pKa, hydrogen acceptor count, hydrogen donor count, polar surface area, rotatable bond count, refractivity, polarizability, number of rings, bioavailability, and others are also available .Scientific Research Applications
Forensic Toxicology
N-Hydroxyphentermine: is crucial in forensic toxicology for the detection of phentermine abuse. A liquid chromatography-tandem mass spectrometric method has been developed to determine phentermine, N-Hydroxyphentermine, and mephentermine in urine samples . This method is essential for law enforcement and forensic investigations to identify nonmedical use of prescription stimulants.
Drug Metabolism
In drug metabolism research, N-Hydroxyphentermine is used to study the cytochrome P-450 system’s role in drug oxidation. It is formed through the N-oxidation of phentermine, and this process can be studied to understand the metabolic pathways and interactions of phentermine within the body .
Analytical Chemistry
In analytical chemistry, N-Hydroxyphentermine is used as a reference compound to develop reliable methods for the determination of phentermine and related compounds in biological samples. This is important for both clinical and research purposes to monitor drug levels and ensure proper dosing .
Biochemical Research
N-Hydroxyphentermine: is involved in biochemical research to explore the enzymatic activities that lead to its formation. This includes studying the effects of various substances like dilauroyl phosphatidylcholine on the rate of its formation, which can provide insights into the lipid interactions during drug metabolism .
Clinical Drug Monitoring
In clinical settings, monitoring the levels of N-Hydroxyphentermine can be important for patient safety and treatment efficacy. The development of sensitive and specific analytical methods allows for the accurate measurement of this compound, which can help in adjusting dosages and preventing potential drug interactions .
Mechanism of Action
Target of Action
N-Hydroxyphentermine is a metabolite of phentermine . Phentermine is a sympathomimetic amine anorectic agent . The primary target of phentermine is the presynaptic vesicles in the lateral hypothalamus .
Mode of Action
Phentermine, and by extension N-Hydroxyphentermine, acts as an indirect-acting sympathomimetic agent . It works by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This action leads to appetite suppression, which is the primary therapeutic effect of phentermine .
Biochemical Pathways
N-Hydroxyphentermine is oxidized to 2-methyl-2-nitro-1-phenylpropane by rat liver microsome preparations . This oxidation accounts for differences noted in levels of N-Hydroxyphentermine formed from phentermine in washed and unwashed microsome preparations . The hydroxylamine-nitro-oxidation is dependent on cytochrome P-450 .
Pharmacokinetics
It is known that phentermine undergoes minimal p-hydroxylation, n-oxidation, and n-hydroxylation followed by conjugation . The total proportion of the drug that goes under metabolism only represents about 6% of the administered dose where about 5% is represented by the N-oxidized and N-Hydroxylated metabolites .
Result of Action
The primary result of the action of N-Hydroxyphentermine, as a metabolite of phentermine, is appetite suppression . This leads to a decrease in food intake and subsequently weight loss, which is the main therapeutic goal of phentermine .
Action Environment
The action of N-Hydroxyphentermine, like many other drugs, can be influenced by various environmental factors. For instance, the presence of hemoglobin and catalase in unwashed microsomes could terminate the N-oxidation of phentermine at the hydroxylamine level . Furthermore, the reaction was induced by phenobarbital pretreatment and inhibited by carbon monoxide and 2,4-dichloro-6-phenylphenoxyethylamine .
properties
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFVZWRUMOUGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191791 | |
| Record name | N-Hydroxyphentermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyphentermine | |
CAS RN |
38473-30-2 | |
| Record name | N-Hydroxyphentermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxyphentermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




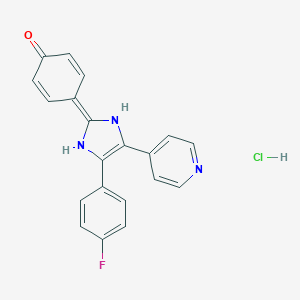

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)



